3-(Trihydroxysilyl)propanesulfonic acid

描述

Significance of Silane-Based Sulfonic Acids in Contemporary Chemical Research

Silane-based sulfonic acids have emerged as highly significant in modern chemical research due to their utility as solid acid catalysts. uq.edu.aumdpi.com Unlike liquid acids, these functionalized silanes, once immobilized on a solid support, can be easily separated from reaction mixtures, facilitating simpler purification processes and enabling catalyst recycling—a key principle of green chemistry. researchgate.net Their applications are widespread, including roles in esterification, condensation, and alkylation reactions. researchgate.net Furthermore, their ability to modify surfaces is crucial in the development of advanced materials, such as proton-conductive membranes for fuel cells, biocompatible coatings, and specialized chromatographic stationary phases. gelest.comnih.govnih.gov The combination of high thermal stability from the siloxane linkage and potent catalytic activity from the sulfonic acid group makes them indispensable tools in various industrial and academic research settings. uq.edu.au

Contextualization of 3-(Trihydroxysilyl)propanesulfonic Acid within the Field of Functional Organosilanes

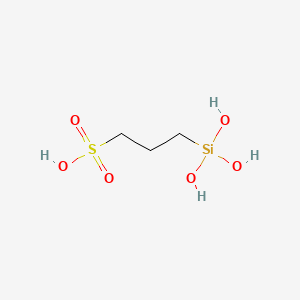

This compound (TPS) is a prime example of a functional organosilane. cymitquimica.com Its structure consists of a propyl chain linking a terminal sulfonic acid group to a trihydroxysilyl group (-Si(OH)₃). cymitquimica.comchemspider.com The trihydroxysilyl moiety is typically formed in situ through the hydrolysis of a more stable precursor, such as a trialkoxysilane. This hydrolysis allows the compound to react with hydroxyl groups on inorganic surfaces (like silica (B1680970), glass, or metal oxides) to form stable covalent siloxane (Si-O-Si) bonds. russoindustrial.ru

What distinguishes TPS from many other sulfonic acid-functionalized silanes is that it contains the sulfonic acid group directly in its structure. mdpi.com A common alternative route to creating such materials involves grafting a thiol-containing silane (B1218182), like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), onto a surface, followed by an oxidation step to convert the thiol (-SH) groups into sulfonic acid (-SO₃H) groups. mdpi.comscirp.org The use of TPS bypasses this oxidation step, which can sometimes be inefficient or lead to side reactions. mdpi.com This makes TPS a more direct and efficient agent for creating surfaces with high Brønsted acidity. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70942-24-4 cymitquimica.com |

| Molecular Formula | C₃H₁₀O₆SSi cymitquimica.com |

| Molecular Weight | 202.26 g/mol gelest.com |

| Appearance | Typically supplied as a solution in water (e.g., 30-35%) gelest.com |

Historical Development and Evolution of Research on Sulfonic Acid Functionalized Silanes

The field of organosilicon chemistry traces its origins to the 19th century, with pioneering work by scientists like Charles Friedel and James Crafts. wikipedia.org However, it was Frederic Kipping's extensive research in the early 20th century that laid much of the groundwork for understanding the synthesis and behavior of alkyl and aryl silanes. wikipedia.org The initial development of silane coupling agents was driven by the need to improve the adhesion between inorganic reinforcing materials (like glass fibers) and organic polymer resins in composite materials. russoindustrial.ru

The concept of functionalizing these silanes with acidic groups to create solid catalysts gained traction later, as part of a broader movement in catalysis towards more sustainable and reusable systems. Early methods for preparing silica-supported acid catalysts involved the physical adsorption of sulfuric acid onto silica gel. However, these catalysts often suffered from leaching of the acid into the reaction medium. uq.edu.au

A significant advancement came with the covalent attachment of sulfonic acid groups using organosilanes. The most common early method involved the use of MPTMS, which could be grafted onto a silica surface and subsequently oxidized. scirp.orgrsc.org This two-step process became a standard for creating solid acid catalysts. The evolution of this research led to the synthesis of precursors like TPS, which offer a more direct "one-step" functionalization, and the exploration of different organic linkers (e.g., propyl vs. aryl) to fine-tune the catalyst's properties, such as its hydrophobicity and stability. researchgate.netmdpi.com

Current State and Open Questions in the Academic Study of Such Compounds

Current research into sulfonic acid-functionalized silanes is focused on several key areas. A major thrust is the design of highly ordered catalytic systems, such as functionalized periodic mesoporous organosilicas (PMOs). researchgate.net These materials offer high surface areas and uniform pore structures, which can lead to enhanced catalytic activity and selectivity. researchgate.netresearchgate.net Researchers are exploring how the structure of the organic bridge within PMOs influences the catalytic performance. researchgate.net

Another active area is the development of bifunctional catalysts, where sulfonic acid groups are combined with other active sites (e.g., redox centers or basic groups) on the same support to facilitate cascade reactions in one-pot syntheses. mdpi.comresearchgate.net For instance, the combination of acidic and redox sites is being investigated for the conversion of biomass-derived molecules like glycerol (B35011) into valuable chemicals such as acrylic acid. mdpi.com

Despite significant progress, several open questions remain. The long-term stability of the sulfonic acid group, especially under harsh reaction conditions (high temperatures and pressures), is a continuing concern, as leaching can lead to catalyst deactivation. uq.edu.au Understanding and controlling the precise distribution and accessibility of the acid sites on the support surface is another challenge. While TPS offers a direct route to functionalization, its interaction with other components in a complex catalyst system, such as supported metals, is an area of active investigation, as these interactions can alter the properties of all components. mdpi.comresearchgate.net Further research is needed to optimize the balance between acidity, surface hydrophobicity, and catalyst structure to maximize performance in specific chemical transformations. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-trihydroxysilylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6SSi/c4-10(5,6)2-1-3-11(7,8)9/h7-9H,1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQXLFLAMZNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](O)(O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072200 | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70942-24-4 | |

| Record name | 3-(Trihydroxysilyl)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70942-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trihydroxysilyl Propanesulfonic Acid and Analogues

Precursor Synthesis and Purification Strategies

The synthesis of 3-(trihydroxysilyl)propanesulfonic acid relies heavily on the availability of high-purity precursors. These precursors are typically organosilanes that contain a propyl group linking the silicon atom to a sulfonic acid moiety or a group that can be converted to sulfonic acid. The strategies for synthesizing these precursors involve multi-step chemical reactions, beginning with the formation of appropriate starting materials.

Synthesis of Halogenated Organosulfonic Acid Precursors

A common strategy in organic synthesis is the use of halogenated intermediates, which are highly reactive and can be converted to a variety of functional groups. In the context of preparing sulfonic acid-functionalized silanes, precursors like sulfonyl chlorides are particularly valuable. For instance, 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (B161050) has been used in the co-condensation synthesis of acid-modified mesoporous silica (B1680970). mdpi.com The synthesis of such precursors generally involves the sulfonation of an aromatic organosilane followed by chlorination, or the reaction of a Grignard reagent derived from a halogenated aromatic compound with a silicon tetrachloride precursor, followed by sulfonation.

Another general approach involves the reaction of a suitable alcohol with a sulfonyl chloride, such as dansyl chloride, in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a sulfonate ester. nih.gov While not a direct precursor to the free sulfonic acid, this methodology illustrates the fundamental reaction for creating the sulfonyl linkage, which can be adapted for organosilane chemistry.

Table 1: Examples of Halogenated Precursors and Synthetic Approaches

| Precursor Type | Example Compound | General Synthetic Approach |

|---|---|---|

| Chlorosulfonylated Organosilane | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | Co-condensation with tetraethyl orthosilicate (B98303) in the presence of a template. mdpi.com |

Functionalization of Organosilanes with Sulfonic Acid Moieties

The introduction of a sulfonic acid group onto an organosilane is a critical step and can be achieved through several well-established methods. The most prevalent of these is the oxidation of a thiol (-SH) group.

A widely used precursor for this method is (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). mdpi.com The functionalization process occurs in two main steps: first, the MPTMS is anchored to a substrate or used in a sol-gel process, and second, the thiol group is oxidized to a sulfonic acid group. scirp.org Hydrogen peroxide (H₂O₂) is a commonly employed oxidizing agent for this transformation. mdpi.commdpi.com This approach is advantageous as MPTMS is commercially available and the oxidation step is generally efficient.

An alternative "in situ" oxidation approach involves the direct synthesis of propyl sulfonic silica by oxidizing the thiol group of the silane (B1218182) precursor during the material's formation. mdpi.com Another method is co-condensation, where the silane precursor (like MPTMS) is mixed with a silica source (e.g., tetraethyl orthosilicate, TEOS) during the synthesis of a silica-based material. mdpi.commdpi.com This allows for the uniform incorporation of the functional group throughout the material's structure.

A more direct route involves using a precursor that already contains the sulfonic acid group, such as this compound itself, which can be immobilized on a support material. mdpi.comnih.gov This avoids the need for a post-synthesis oxidation step.

Table 2: Methods for Sulfonic Acid Functionalization of Organosilanes

| Method | Precursor | Key Reagents/Conditions | Description |

|---|---|---|---|

| Oxidation of Thiol | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Hydrogen Peroxide (H₂O₂) | The thiol group of MPTMS is oxidized to a sulfonic acid group after the silane has been incorporated into a material. mdpi.commdpi.com |

| Co-condensation | MPTMS and a silica source (e.g., TEOS) | Template (e.g., Pluronic P123), followed by oxidation. | The thiol-containing silane is incorporated into the silica structure during its synthesis. mdpi.commdpi.com |

Hydrolysis and Condensation Pathways to Trihydroxysilyl Structures

The conversion of organotrialkoxysilane precursors, such as (3-mercaptopropyl)trimethoxysilane or its oxidized sulfonic acid form, into the final trihydroxysilyl structure involves hydrolysis and condensation reactions. The control of these reactions is paramount to obtaining the desired monomeric, oligomeric, or polymeric materials.

Controlled Hydrolysis Techniques for Monomeric Silanols

The formation of this compound from its corresponding trialkoxysilane precursor begins with the hydrolysis of the three alkoxy groups (e.g., methoxy (B1213986) or ethoxy) to hydroxyl groups. researchgate.netethz.ch This reaction produces a highly reactive silanetriol intermediate, R-Si(OH)₃, and alcohol as a byproduct. gelest.com

The rate of this hydrolysis reaction is significantly influenced by several factors:

pH: The reaction is catalyzed by both acids (H⁺) and bases (OH⁻), with the minimum rate observed around a neutral pH of 7. unm.edu Under acidic conditions, the reaction proceeds via an associative A-2 type mechanism, where a water molecule attacks a protonated silane. unm.edu

Steric and Inductive Effects: The nature of the organic group (R) attached to the silicon atom affects the reaction rate. Electron-donating alkyl groups can increase the hydrolysis rate under acidic conditions. unm.edu Conversely, bulky organic groups can sterically hinder the approach of water, slowing down the hydrolysis. mdpi.com

Leaving Group: The type of alkoxy group also plays a role; for example, methoxy groups hydrolyze faster than ethoxy groups. unm.edu

To obtain the monomeric trihydroxysilanol, conditions must be carefully controlled to favor hydrolysis while minimizing the subsequent condensation reactions. gelest.com This often involves performing the reaction in dilute solutions or at specific pH values where the rate of condensation is slower than the rate of hydrolysis.

Table 3: Factors Influencing the Rate of Organotrialkoxysilane Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| pH | Catalyzed by both acid and base; minimum rate at pH ~7. unm.edu | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH⁻. |

| Organic Substituent (R-group) | Electron-donating groups accelerate acid-catalyzed hydrolysis; bulky groups can decrease the rate. unm.edumdpi.com | Inductive effects stabilize the transition state in acid; steric hindrance blocks nucleophilic attack. |

| Alkoxy Group (OR') | Rate: OCH₃ > OC₂H₅. unm.edu | Methoxy is a better leaving group and offers less steric hindrance than ethoxy. |

| Water/Silane Ratio | Higher water concentration generally increases the rate. | Water is a key reactant in the hydrolysis step. osti.gov |

Directed Condensation for Oligomeric and Polymeric Architectures

Following hydrolysis, the newly formed, highly reactive silanol (B1196071) groups (Si-OH) can undergo condensation reactions with each other to form siloxane bonds (Si-O-Si). researchgate.netgelest.com This process releases water and leads to the formation of oligomeric or polymeric structures. The control over this condensation step is crucial for defining the final architecture of the material.

The condensation reaction is also subject to catalysis by both acids and bases. gelest.com The reaction conditions, including pH, temperature, and concentration, determine the structure of the resulting polysilsesquioxanes. osti.gov For example, under certain conditions, it is possible to form well-defined crystalline polyhedral oligosilsesquioxanes, while other conditions lead to amorphous, cross-linked gels. osti.gov

When this compound is used to functionalize surfaces or create new materials, this condensation is the key step in forming a stable, covalently bonded network. ethz.ch The silanol groups of the monomer can condense with hydroxyl groups on a substrate (like silica) or with other silanol monomers to build up a polymeric layer. scirp.org By carefully tuning the reaction, it is possible to create materials with specific properties, such as one-dimensional tubular structures or three-dimensional hollow spheres. nih.gov

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound or materials derived from it, careful optimization of reaction parameters is essential. This involves adjusting variables such as temperature, pressure, solvent, reactant concentrations, and reaction time.

A study on the immobilization of this compound (TPS) onto an SBA-15 silica support demonstrated the significant impact of pressure on the efficiency of the functionalization process. nih.gov The research found that increasing the pressure of the inert gas (helium) in the reaction vessel up to 10 bar led to an increased amount of TPS being successfully immobilized on the silica surface. nih.gov However, further increasing the pressure to 15 or 20 bar resulted in a decrease in the efficiency of the modification. nih.gov This suggests an optimal pressure range for maximizing the surface coverage of the sulfonic acid groups.

In the synthesis of propyl-sulfonic acid-functionalized nanoparticles via the oxidation of MPTMS, several parameters were found to be critical. scirp.org The study showed that the most effective catalysts were produced when using a sufficient amount of water (30-50%) in the reaction medium, a low MPTMS concentration (0.5%), and a reaction time of 15-16 hours. scirp.org The choice of solvent also played a role in the final properties of the nanoparticles. scirp.org These findings highlight the need for a multi-parameter optimization approach to achieve the desired product characteristics.

Table 4: Optimization of Reaction Conditions for Sulfonic Acid Silane Synthesis/Application

| Parameter | System Studied | Optimal Condition/Observation | Outcome |

|---|---|---|---|

| Pressure | Immobilization of TPS on SBA-15 | 10 bar (Helium) | Maximized the efficiency of TPS immobilization on the support. nih.gov |

| Silane Concentration | Synthesis of PS-nanoparticles from MPTMS | 0.5% MPTMS | Contributed to the synthesis of the most catalytically active nanoparticles. scirp.org |

| Water Content | Synthesis of PS-nanoparticles from MPTMS | 30% - 50% | Sufficient water was necessary for achieving highly active nanoparticles. scirp.org |

| Reaction Time | Synthesis of PS-nanoparticles from MPTMS | 15 - 16 hours | An extended reaction time was beneficial for the synthesis. scirp.org |

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient synthesis of sulfonic acid silanes, playing a role in both the formation of the core silicon-carbon bond and the introduction of the sulfonic acid group.

A primary method for creating the propyl-silane backbone is the hydrosilylation reaction, which involves the addition of a Si-H bond across an alkene, such as allyl sulfonate or a related precursor. organic-chemistry.org This reaction is typically catalyzed by transition metal complexes. Platinum-based catalysts are widely used for this purpose. psu.edu However, in the pursuit of more cost-effective and sustainable methods, other catalysts have been developed. For instance, a simple nickel catalyst (NiBr₂·diglyme) has been shown to effectively couple unactivated alkyl bromides with silicon nucleophiles under mild conditions. organic-chemistry.org

The introduction of the sulfonic acid group is often achieved by the oxidation of a corresponding thiol (-SH). mdpi.com The precursor, (3-mercaptopropyl)trimethoxysilane, is commonly used. mdpi.com Various catalytic systems have been developed for this oxidative transformation. A combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride is a highly efficient reagent for the direct oxidative chlorination of thiols to sulfonyl chlorides, which can then be hydrolyzed to sulfonic acids. organic-chemistry.org This method is advantageous due to its short reaction times and mild conditions. organic-chemistry.org Other approaches include using a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) for the oxidative chlorination of thiols. organic-chemistry.org

Alternatively, direct sulfonation methods can be employed. While traditional sulfonation of aromatic compounds uses harsh reagents like sulfuric acid, newer catalytic systems offer milder conditions. ajgreenchem.com For example, silica-supported Brønsted acids, such as perchloric acid (HClO₄) or potassium bisulfate (KHSO₄) on a silica (SiO₂) support, have been developed as reusable, green catalysts for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com

Table 2: Catalytic Systems in the Synthesis of Sulfonic Acid Silanes and Precursors

| Reaction Type | Catalyst/Reagent System | Function/Advantage | Reference |

|---|---|---|---|

| Hydrosilylation (Si-C bond formation) | Platinum (Pt) complexes | Efficiently catalyzes the addition of Si-H across a C=C bond. | psu.edu |

| Hydrosilylation (Si-C bond formation) | NiCl₂·6H₂O/tBuOK | Catalyzes hydrosilylation of terminal alkenes with high anti-Markovnikov selectivity under mild conditions. | organic-chemistry.org |

| Thiol Oxidation (to Sulfonyl Chloride) | H₂O₂ / Zirconium tetrachloride | Efficient, rapid oxidative chlorination under mild conditions. | organic-chemistry.org |

| Thiol Oxidation (to Sulfonyl Chloride) | Nitrate salt / Chlorotrimethylsilane | Mild and selective reagent for oxidative chlorination of thiols. | organic-chemistry.org |

| Thiol Oxidation | Halogen or Hydrogen Halide in Sulfoxide | Catalyzes the oxidation of thiols to sulfonic acids. | google.com |

| Aromatic Sulfonation | SiO₂/HClO₄ or SiO₂/KHSO₄ | Reusable, green heterogeneous catalyst for sulfonation. | ajgreenchem.com |

Green Chemistry Principles in the Synthesis of Sulfonic Acid Silanes

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign.

Several key principles are particularly relevant to the synthesis of sulfonic acid silanes:

Atom Economy : This principle encourages designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. russoindustrial.ru Hydrosilylation is an excellent example of an atom-economical reaction, as it is an addition reaction with, in principle, no by-products. organic-chemistry.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. chemscene.com Catalysts reduce energy requirements and minimize waste because they are used in small amounts and can often be recycled. chemscene.com The development of reusable heterogeneous catalysts, such as silica-supported acids for sulfonation, directly aligns with this principle. ajgreenchem.com The move from stoichiometric oxidants to catalytic systems using hydrogen peroxide (where the only by-product is water) or even air as the terminal oxidant represents a significant green advancement. organic-chemistry.org

Safer Solvents and Auxiliaries : This principle advocates for minimizing or eliminating the use of hazardous solvents. russoindustrial.ru Research into solvent-free reaction conditions, such as those demonstrated for sulfonation using microwave irradiation, is a key area of green chemistry. ajgreenchem.com When solvents are necessary, the choice of less toxic and more environmentally friendly options, like water or ethanol, is preferred.

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. russoindustrial.ru Synthetic strategies that avoid side reactions are crucial. For example, in the preparation of thiols from alkyl halides, using thiourea (B124793) as a nucleophile followed by hydrolysis is a method to prevent the formation of sulfide (B99878) by-products that can occur with direct nucleophilic substitution using hydrosulfide (B80085) anion. libretexts.orglibretexts.org

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. nih.gov The use of this compound itself, which already contains the desired sulfonic acid group, can be seen as a greener alternative to processes that require post-synthesis oxidation of a thiol precursor, thereby eliminating a synthetic step. mdpi.com

By integrating these principles, chemists can develop more sustainable and efficient pathways to this compound and other valuable organofunctional silanes.

Theoretical and Computational Investigations of 3 Trihydroxysilyl Propanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular-level properties of 3-(trihydroxysilyl)propanesulfonic acid. These methods allow for the determination of geometric parameters, electronic properties, and the energetics of chemical bonds, which are essential for predicting its reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic properties of organosilane molecules due to its balance of computational cost and accuracy. nih.govrsc.org While specific DFT studies focusing solely on the isolated this compound molecule are not extensively reported in the literature, insights can be drawn from computational studies of similar sulfonated and silane-containing molecules. mdpi.comncsu.edu

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the spatial arrangement of the trihydroxysilyl and propanesulfonic acid groups. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting electrostatic potential, are also determined. These properties are critical for understanding the molecule's reactivity, particularly the acidic nature of the sulfonic acid group and the reactivity of the silanol (B1196071) groups towards condensation reactions. nih.gov

Table 1: Representative Predicted Geometric and Electronic Properties from DFT Calculations on Analogous Molecules

| Property | Analogous Molecule System | Predicted Value/Finding |

| Bond Lengths (Å) | Methyltriethoxysilane hydrolysis products | Si-O (silanol): ~1.65 Å, S-O (sulfonic acid): ~1.45 Å, C-S: ~1.78 Å |

| Bond Angles (°) | Silanols and sulfonic acids | O-Si-O: ~109°, O-S-O: ~119° |

| HOMO-LUMO Gap (eV) | Substituted quinoline (B57606) derivatives | The energy gap is a key indicator of chemical reactivity and can be tuned by functional groups. rsc.org |

| Electrostatic Potential | Sulfonated poly(arylene ether sulfone) | A significant negative potential is localized around the sulfonic acid group, confirming its high acidity. mdpi.com |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for analyzing chemical bonding and reaction energetics. acs.org These methods are particularly useful for studying the fundamental interactions within a molecule and during chemical reactions.

For this compound, ab initio calculations can be used to perform a detailed analysis of the covalent bonds, such as the Si-C, C-S, S-O, and Si-O bonds. Techniques like Natural Bond Orbital (NBO) analysis can elucidate the nature of these bonds, including their ionic and covalent character, and quantify the extent of electron delocalization.

The energetics of key processes, such as the deprotonation of the sulfonic acid group and the condensation of the silanol groups, can be accurately calculated. Ab initio studies on the hydrolysis and condensation of similar silicon alkoxides have shown the importance of water molecules in facilitating these reactions through the formation of intermediate complexes. acs.org For instance, the condensation of two silanol groups to form a siloxane bond is a critical reaction for the formation of self-assembled monolayers and silica (B1680970) networks. rsc.orgelectronicsandbooks.com

Table 2: Representative Energetic Data from Ab Initio Calculations on Analogous Reactions

| Process | Analogous System | Calculated Energetics (kcal/mol) |

| Silanol Condensation | Si(OH)₄ + Si(OH)₄ | Activation energy is influenced by the presence of water and pH. acs.org |

| Proton Transfer | Sulfonic acid with a base | Proton transfer is generally a low-barrier process, indicating high acidity. |

| Interaction with Water | Silanol with water | Hydrogen bond energies are typically in the range of 5-8 kcal/mol. acs.org |

This table contains representative data from ab initio studies on similar systems to illustrate the type of information that can be obtained. Specific values for this compound are not available in the provided search results.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into the collective and dynamic aspects of intermolecular interactions. youtube.com

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model how solvents, particularly water, affect the molecule's conformation and its tendency to self-assemble. The sulfonic acid group is strongly hydrophilic and will readily form hydrogen bonds with water molecules, leading to its high water solubility. cymitquimica.com MD simulations of similar sulfonated polymers in water have shown that the sulfonate groups are well-solvated, with water molecules forming structured hydration shells around them. researchgate.netresearchgate.net

The trihydroxysilyl group can also participate in hydrogen bonding with water. The interplay between the hydrophilic sulfonic acid head and the reactive silanol tail in an aqueous environment can lead to the formation of complex self-assembled structures, such as micelles or bilayers, although specific simulation studies on the self-assembly of this particular molecule are not prevalent.

A key application of this compound is the functionalization of surfaces, particularly silica and other metal oxides. gelest.com MD simulations are well-suited to investigate the adsorption and binding of this molecule onto a surface. Simulations of alkylsilanes on silica surfaces have demonstrated that the silanol groups can form strong covalent Si-O-Si bonds with the surface hydroxyl groups. nih.govacs.org

In the case of this compound, MD simulations could model the process of its grafting onto a silica surface. acs.org These simulations would reveal the preferred orientation of the molecule on the surface, with the trihydroxysilyl group acting as an anchor and the propanesulfonic acid chain extending away from the surface, thereby modifying its chemical and physical properties. nih.govmdpi.com The simulations can also provide insights into the interactions between adjacent grafted molecules, which is crucial for understanding the structure and density of the resulting self-assembled monolayer.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. hydrophobe.org For this compound, the primary reactions of interest are the hydrolysis of any remaining alkoxy groups (if starting from an alkoxysilane precursor) and the subsequent condensation of the silanol groups.

Theoretical studies on the hydrolysis and condensation of silicon alkoxides have proposed detailed reaction pathways. nih.govresearchgate.net For example, the hydrolysis is often catalyzed by acids or bases, and the mechanism can involve the nucleophilic attack of water on the silicon atom. unm.edu The condensation reaction between two silanol groups to form a siloxane bond and a water molecule is a key step in the formation of polysiloxane networks. Computational studies can map out the potential energy surface for this reaction, identifying the transition state structure and the associated energy barrier. acs.org DFT studies on the esterification of sulfonic acids have also been performed, providing insights into the reactivity of the sulfonic acid group, although this is less relevant to the primary applications of this compound. rsc.org

Computational Design and Screening of Derivatives

The computational design and screening of derivatives of this compound (THS-PSA) represent a crucial step in tailoring its properties for specific applications, ranging from catalysis to surface modification. By employing in silico methods, researchers can predict the performance of novel molecular structures, thereby prioritizing synthetic efforts on the most promising candidates. This approach accelerates the development of new materials with enhanced characteristics such as increased acidity, improved thermal stability, or optimized interfacial interactions.

The design of THS-PSA derivatives typically involves modifications at two primary sites: the propyl chain and the sulfonic acid group. Computational screening of these virtual derivatives is then performed using a variety of theoretical models, including quantum mechanics (QM), molecular dynamics (MD), and quantitative structure-activity relationship (QSAR) models.

One area of significant interest is the enhancement of catalytic activity. For instance, in acid-catalyzed reactions, the Brønsted acidity of the sulfonic acid group is paramount. Computational studies can explore how modifications to the alkyl chain, such as the introduction of electron-withdrawing groups, can influence the acidity of the sulfonic acid moiety. For example, a systematic in silico screening could be performed where the hydrogen atoms on the propyl chain are substituted with fluorine atoms. Density functional theory (DFT) calculations can then be used to compute the deprotonation energies or the pKa values of these fluorinated derivatives. The results of such a screening could be tabulated to identify candidates with potentially higher catalytic efficiency than the parent THS-PSA.

Another important application of THS-PSA is as a coupling agent to improve the adhesion between organic and inorganic materials. gelest.com Computational methods can be employed to screen derivatives for enhanced interfacial binding strength. For example, MD simulations can model the interaction of various THS-PSA derivatives with a silica surface. By calculating the binding energy between the silanetriol head of the derivative and the surface hydroxyl groups of the silica, it is possible to rank the derivatives based on their predicted adhesion properties. Derivatives with longer or more flexible alkyl chains, or those containing additional functional groups capable of hydrogen bonding, could be computationally explored.

The thermal stability of THS-PSA derivatives is another critical property that can be investigated computationally. The strength of the silicon-carbon and sulfur-carbon bonds can be calculated using QM methods. By systematically modifying the structure of the propyl chain, it is possible to identify derivatives with enhanced bond dissociation energies, suggesting improved thermal stability. For example, the introduction of aromatic moieties or the use of branched alkyl chains could be investigated.

A hypothetical computational screening of THS-PSA derivatives for enhanced acidity could involve the systematic substitution of hydrogen atoms on the propyl chain with electron-withdrawing groups. The predicted pKa values for these derivatives could be calculated using DFT methods.

| Derivative Name | Modification | Predicted pKa |

|---|---|---|

| This compound | None (Parent Molecule) | -2.5 |

| 3-(Trihydroxysilyl)-1,1-difluoropropanesulfonic acid | Fluorine substitution at C1 | -3.1 |

| 3-(Trihydroxysilyl)-2,2-difluoropropanesulfonic acid | Fluorine substitution at C2 | -2.8 |

| 3-(Trihydroxysilyl)-3,3-difluoropropanesulfonic acid | Fluorine substitution at C3 | -2.6 |

| 3-(Trihydroxysilyl)-1,1,2,2,3,3-hexafluoropropanesulfonic acid | Full fluorination of propyl chain | -3.8 |

Similarly, a computational screening for improved surface binding on a silica substrate could be performed using molecular dynamics simulations to calculate the interaction energies.

| Derivative Name | Modification | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | None (Parent Molecule) | -45.2 |

| 4-(Trihydroxysilyl)butanesulfonic acid | Extended alkyl chain (butyl) | -48.7 |

| 3-(Trihydroxysilyl)-2-hydroxypropanesulfonic acid | Hydroxyl group on propyl chain | -52.1 |

| 3-(Trihydroxysilyl)propane-1,2-disulfonic acid | Additional sulfonic acid group | -55.8 |

| [3-(Trihydroxysilyl)propyl]phosphonic acid | Phosphonic acid instead of sulfonic acid | -42.5 |

These computational approaches, by providing detailed insights into the structure-property relationships of THS-PSA derivatives, can guide the rational design of new functional materials with tailored properties for a wide array of technological applications.

Functionalization Strategies and Derivative Synthesis of 3 Trihydroxysilyl Propanesulfonic Acid

Covalent Grafting onto Inorganic Substrates

The primary reactivity of 3-(trihydroxysilyl)propanesulfonic acid is centered around its trihydroxysilyl (-Si(OH)₃) group. This moiety readily undergoes condensation reactions with hydroxyl groups present on the surfaces of various inorganic materials, forming stable covalent oxane bonds (e.g., Si-O-Substrate). This process, known as covalent grafting or silanization, anchors the propanesulfonic acid functional group to the substrate, fundamentally altering the surface chemistry and properties of the material. gelest.comcymitquimica.com

Surface Modification of Metal Oxides and Nanoparticles

This compound is highly effective in modifying the surfaces of a wide range of metal oxides. The hydrolyzable trihydroxysilyl group can form stable condensation products with siliceous surfaces and the surfaces of oxides derived from aluminum, zirconium, tin, titanium, and nickel. gelest.com This reaction is crucial for applications where the integration of organic and inorganic materials is desired. gelest.comcymitquimica.com

When grafted onto metal oxide nanoparticles, the molecule acts as a coupling agent, creating a durable bond between the inorganic core and a surrounding matrix, often a polymer. gelest.com The outward-facing propylsulfonic acid groups impart significant changes to the nanoparticle's character, typically increasing its hydrophilicity and introducing strong Brønsted acidity. cymitquimica.commdpi.com This functionalization is employed in the preparation of nanoscale ionic silicas and can improve the dispersion of nanoparticles in polar solvents or polymer matrices. gelest.com

Functionalization of Porous Materials (e.g., silica (B1680970), zeolites)

Porous materials such as mesoporous silica (e.g., SBA-15, MCM-41) and zeolites are prime candidates for functionalization with this compound. mdpi.comresearchgate.net The high surface area and ordered pore structures of these materials allow for a high density of anchored sulfonic acid groups, creating powerful solid acid catalysts or ion-exchange materials. mdpi.com

A key application is the generation of Brønsted acid sites. mdpi.com Unlike alternative methods that require the grafting of a mercaptosilane followed by an oxidation step to produce sulfonic acid groups, this compound (TPS) provides the -SO₃H group directly, simplifying the synthesis. mdpi.com

In one study, the treatment of vanadium-loaded SBA-15 silica with TPS was investigated to create a bifunctional catalyst. mdpi.comresearchgate.net While the primary goal was to introduce acidic sites, the treatment also had a notable effect on the vanadium species within the silica support. The interaction led to the oxidation of V⁴⁺ to V⁵⁺ and a partial removal of vanadium species. mdpi.comresearchgate.net This demonstrates that the grafting process can influence other active components within a composite material. mdpi.com

| Material | Vanadium Content (wt.%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Brønsted Acid Sites (µmol/g) | Vanadium State |

|---|---|---|---|---|---|

| V/SBA-15 (Untreated) | 1.7 | 650 | 0.95 | Low | V⁴⁺/V⁵⁺ mixture |

| V/SBA-15 (TPS-Treated) | 1.5 | 630 | 0.91 | Significantly Increased | Predominantly V⁵⁺ |

Integration into Polymer and Copolymer Systems

In polymer science, this compound is not typically used as a traditional monomer but rather as a specialized functionalizing agent or coupling agent to create advanced composite materials. gelest.com

Radical Polymerization and Controlled Polymerization Techniques

This compound does not possess a readily polymerizable functional group, such as a vinyl or acrylate (B77674) moiety, that would allow it to participate directly as a monomer in radical polymerization or other controlled polymerization chains. Its primary role is not to form the polymer backbone itself. Instead, it is used to modify fillers or surfaces that are subsequently incorporated into a polymer matrix which has been formed by these techniques.

Formation of Hybrid Organic-Inorganic Polymer Networks

The quintessential role of this compound in polymer systems is as a coupling agent to form hybrid organic-inorganic networks. gelest.com In this capacity, it acts as a molecular bridge between two dissimilar phases:

Inorganic Phase : The trihydroxysilyl end of the molecule covalently bonds to inorganic fillers like silica, glass fibers, or metal oxide nanoparticles. gelest.com

Organic Phase : The propylsulfonic acid tail extends into the organic polymer matrix. Its polar and acidic nature can form strong hydrogen bonds or ionic interactions with functional groups on the polymer chains (e.g., amides, esters, or amines).

This dual reactivity allows for the creation of a cohesive composite material where the inorganic filler is no longer just a passive additive but an integrated part of the network. This integration improves filler dispersion, enhances mechanical properties such as strength and modulus, and can introduce new functionalities, such as proton conductivity in the fabrication of sulfonated fuel cell electrodes. gelest.com

Formation of Organosiloxane Networks and Hybrid Materials

Beyond grafting onto pre-existing surfaces, this compound can be a primary building block for new materials through a sol-gel process. The trihydroxysilyl groups can undergo self-condensation, where silanol (B1196071) groups react with each other to form a network of strong siloxane (Si-O-Si) bonds.

This process results in the formation of a rigid, three-dimensional organosiloxane network. Because the organic propanesulfonic acid group is covalently attached to the silicon atom, it becomes an integral, non-leachable part of the final solid material. The resulting hybrid material is essentially a solid acid, possessing high thermal and mechanical stability from the siloxane backbone and high catalytic activity or ion-exchange capacity from the dense concentration of sulfonic acid groups. These materials are investigated for applications ranging from heterogeneous catalysis to proton-exchange membranes for fuel cells. gelest.comresearchgate.net

Sol-Gel Processing for Hybrid Xerogels and Aerogels

The sol-gel process is a versatile method for producing solid materials from small molecules. For organosilanes like TPS, this process involves the hydrolysis of the alkoxy or hydroxy groups to form silanols, followed by the condensation of these silanols to create a cross-linked network (a gel). The subsequent drying of this gel results in either a xerogel or an aerogel, depending on the drying method.

The co-condensation of TPS with other silicon alkoxides, such as tetraethoxysilane (TEOS), is a common strategy to create sulfonic acid-functionalized silica materials. mdpi.com This one-pot synthesis allows for the direct incorporation of sulfonic acid groups throughout the silica matrix. acs.org The resulting hybrid materials possess a high density of Brønsted acid sites, making them effective solid acid catalysts. mdpi.com

The synthesis of sulfonic acid-functionalized mesoporous silica, such as SBA-15, has been achieved through a co-condensation method. researchgate.net In a typical synthesis, a silica precursor like TEOS is mixed with a structure-directing agent (e.g., a block copolymer like Pluronic P123) in an acidic aqueous solution. mdpi.com The organosilane, in this case, a precursor to TPS or TPS itself, is then added to the mixture. The hydrolysis and co-condensation of the silanes around the template micelles lead to the formation of a functionalized mesoporous structure. Subsequent removal of the template, typically by calcination or solvent extraction, yields the final porous material. mdpi.com

The properties of the resulting xerogels, such as surface area and pore size, can be tuned by controlling the synthesis conditions, including the molar ratio of the silane (B1218182) precursors, the type and concentration of the template, and the pH of the reaction mixture. nih.gov While the direct synthesis of aerogels using TPS is less commonly documented, the xerogels produced can be converted into aerogels through supercritical drying, a process that preserves the porous structure of the gel.

Table 1: Comparison of Synthesis Methods for Sulfonic Acid-Functionalized Silica

| Synthesis Method | Description | Advantages | Disadvantages |

| Co-condensation | One-pot synthesis involving the simultaneous hydrolysis and condensation of a silica precursor and an organosilane. mdpi.comacs.org | Homogeneous distribution of functional groups, high functional group loading. | Potential for disordered pore structure if not carefully controlled. |

| Grafting (Post-synthesis functionalization) | The pre-formed silica support is reacted with the organosilane. | Preservation of the pre-existing ordered pore structure of the support. | Lower functional group loading, potential for pore blockage. |

Self-Assembly of Sulfonic Acid-Functionalized Siloxane Structures

The ability of silanes to self-assemble into ordered structures is a key feature in creating functional surfaces and materials. For this compound, the trihydroxysilyl group can undergo hydrolysis and condensation to form polysilsesquioxane structures. These structures can range from simple linear or ladder-like polymers to more complex three-dimensional cage structures.

A significant area of research in this field is the formation of Periodic Mesoporous Organosilicas (PMOs). rsc.org PMOs are synthesized using a templating approach, similar to that for functionalized mesoporous silica, but with a bridged organosilane precursor where two or more silyl (B83357) groups are connected by an organic linker. While TPS is a terminal silane, the principles of self-assembly and templating can be applied to create ordered materials from sulfonic acid-containing organosilanes.

The self-assembly of linear oligosilsesquioxanes functionalized with carboxylic acid groups, which are chemically similar to the sulfonic acid groups of TPS, has been shown to form well-ordered, two-dimensional nanolayers on surfaces like mica. beilstein-journals.orgnih.gov The adsorption and ordering of these molecules are driven by interactions between the polar functional groups and the substrate, as well as intermolecular hydrogen bonding. nih.gov This suggests that TPS and its oligomers could similarly self-assemble on appropriate surfaces to create highly hydrophilic and functional coatings.

The formation of these self-assembled structures is influenced by several factors, including the concentration of the silane solution, the nature of the solvent, the temperature, and the properties of the substrate. The resulting materials can exhibit unique properties due to their ordered, porous nature and the high density of functional groups.

Table 2: Factors Influencing the Self-Assembly of Functionalized Siloxanes

| Factor | Influence on Self-Assembly |

| Concentration | Affects the packing density and ordering of the assembled molecules. |

| Solvent | Influences the solubility of the silane and the interactions between molecules. |

| Temperature | Can affect the kinetics of hydrolysis, condensation, and the ordering process. |

| Substrate | The surface energy and chemical nature of the substrate can direct the assembly and orientation of the silane molecules. |

Derivatization for Specialized Chemical Functions

The chemical reactivity of both the trihydroxysilyl and the sulfonic acid groups of TPS allows for a wide range of derivatization reactions to create new molecules with specialized functions. These derivatization strategies can be broadly categorized based on the functional group being modified.

The sulfonic acid group, being a strong acid, can undergo reactions typical of this functionality. For instance, it can be converted into a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. While direct examples with TPS are not abundant in the literature, analogous reactions with other sulfonic acids are well-established. For example, the synthesis of propane-1-sulfonic acid amides from corresponding sulfonic acids is a known process in medicinal chemistry. google.com

The trihydroxysilyl group can also be a site for derivatization. Although the primary utility of this group is for forming siloxane bonds, it can potentially react with other functional groups under specific conditions. More commonly, the precursor to TPS, which may have more reactive chloro or alkoxy groups on the silicon atom, is used for derivatization. For example, the reaction of 3-(triethoxysilyl)propylsuccinic anhydride (B1165640) with a hydroxyl-terminated fluorinated oligomer demonstrates how a silane can be modified to introduce new properties, in this case, hydrophobicity.

Furthermore, the synthesis of N-(hydroxyalkyl)amides from silyl-protected aminoalcohols and an acyl chloride showcases another derivatization route that could be conceptually applied to create amide derivatives of TPS, potentially altering its solubility or chelating properties. researchgate.net These examples highlight the potential for creating a diverse library of compounds starting from the basic TPS structure, each tailored for a specific application.

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Derivative | Potential Application |

| Sulfonic Acid | Sulfonyl Chloride | Intermediate for sulfonamide and sulfonate ester synthesis. |

| Sulfonamide | Pharmaceutical and biologically active compounds. | |

| Sulfonate Ester | Modifying solubility and reactivity. | |

| Trihydroxysilyl | Esterification with alcohols | Modifying surface properties, creating hydrophobic coatings. |

| Amidation with amines | Introducing new functional groups, altering chelating properties. |

Applications in Advanced Materials Science and Chemical Engineering

Role in Heterogeneous Catalysis and Reaction Engineering

The incorporation of 3-(trihydroxysilyl)propanesulfonic acid onto solid supports, particularly mesoporous silica (B1680970), creates robust solid acid catalysts. These materials are advantageous alternatives to traditional liquid acid catalysts due to their ease of separation, reusability, and reduced environmental impact. bcrec.id

Silica functionalized with sulfonic acid groups serves as a potent and recyclable heterogeneous catalyst for various acid-catalyzed organic reactions. researchgate.net The sulfonic acid moiety provides strong Brønsted acid sites, essential for promoting chemical transformations.

One prominent application is in esterification reactions. For instance, silica nanoparticles (SiO2NPs) functionalized with sulfonic acid groups have demonstrated high efficiency in the esterification of linoleic acid with methanol (B129727), achieving 100% conversion within a 2-hour reaction time. rsc.org Similarly, a sulfonated silica-carbon composite has been successfully used for the esterification of acetic acid with ethanol, showing a conversion rate of 76.55% at 80°C after 4 hours. bcrec.id This catalyst proved to be reusable and its performance was comparable to commercial catalysts. bcrec.id

Another area of application is the hydrolysis of biomass. Sulfonated silica/carbon nanocomposites have been developed as solid acid catalysts for the hydrolysis of cellulose (B213188) to produce glucose, a key platform chemical. rsc.org

Research has also focused on optimizing the synthesis of these catalysts. The immobilization of 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) on mesoporous silica like SBA-15 under elevated pressure has been shown to enhance the number of accessible acidic sites, thereby improving catalytic activity in liquid-phase reactions such as glycerol (B35011) dehydration and acetic acid esterification. mdpi.comnih.gov

Table 1: Performance of this compound-based Catalysts in Organic Transformations

| Catalyst System | Reaction | Key Findings | Reference(s) |

|---|---|---|---|

| Sulfonic acid functionalized SiO2NPs | Esterification of linoleic acid | 100% conversion in 2 hours; rate constants of 1.80–5.55 h⁻¹; TOF values of 53–498 h⁻¹. | rsc.org |

| Sulfonated mesoporous silica-carbon composite | Esterification of acetic acid | 76.55% conversion at 80°C in 4 hours; high ionic capacity of 5.3 mEq/g. | bcrec.id |

| TPS-functionalized SBA-15 | Esterification of acetic acid & Dehydration of glycerol | Increased pressure (up to 10 bar) during synthesis enhances modifier immobilization and catalytic activity. | mdpi.comnih.gov |

The ability of this compound to modify surfaces makes it an excellent component for creating catalyst supports. The functionalized silica surface can immobilize catalytically active metal species, leading to bifunctional catalysts with both acidic and redox properties. gelest.comsilicycle.comacs.orgmdpi.com

The use of functionalized silica as a support offers several advantages, including high surface area and the ability to tailor surface chemistry to prevent the leaching of the active metal phase and enhance catalyst stability. acs.orgsilicycle.com

Development of Proton-Conducting Materials

The sulfonic acid group (-SO3H) is an excellent proton donor, making this compound a key ingredient in the design of proton-conducting materials. When grafted onto silica or incorporated into polymer composites, it creates pathways for efficient proton transport, which is crucial for various electrochemical technologies. gelest.com

A major application of these materials is in the fabrication of proton-exchange membranes (PEMs), which are the central component of devices like fuel cells. gelest.comnih.gov The goal is to develop alternatives to expensive materials like Nafion that can operate efficiently, especially at higher temperatures and lower humidity. sci-hub.box

By functionalizing silica nanoparticles with sulfonic acid groups and embedding them into a polymer matrix (e.g., Nafion), nanocomposite membranes with enhanced properties can be created. mdpi.comrsc.org The incorporation of sulfonic acid-functionalized silica can increase the concentration of proton-donating sites and improve water retention within the membrane, both of which are vital for high proton conductivity. rsc.orgrsc.org For example, sulfonated graphene oxide-silica (S-GO-SiO2) nanohybrids incorporated into Nafion membranes have shown a large increase in proton conductivity and enhanced selectivity by reducing methanol permeability. rsc.org

These functionalized materials are employed to form sulfonated fuel cell electrodes and nanoscale ionic silicas, directly contributing to the performance of electrochemical systems. gelest.com

Research has shown that increasing the density of sulfonic acid groups within highly ordered mesoporous silica can significantly enhance proton conductivity, particularly at low relative humidity. acs.org A high concentration of -SO3H groups facilitates the formation of connected proton pathways. mdpi.com For instance, a mesoporous electrolyte with a high acid density (2.3 mmol g⁻¹) exhibited high proton conductivity (5.4 × 10⁻³ S cm⁻¹) even at 20% relative humidity. acs.org

The structure of the silica support also plays a critical role. The use of highly ordered mesoporous silica with uniform pore sizes allows for controlled water condensation and creates well-defined channels for proton movement. nih.govacs.org The proton conductivity can increase steeply with the capillary condensation of water within these uniform mesopores. acs.org Actively modulating proton conduction with an external gate voltage has also been demonstrated in aligned mesoporous silica thin films, mimicking the function of ion channels in biological systems. nih.gov

Table 2: Proton Conductivity in Sulfonic Acid Functionalized Materials

| Material | Condition | Proton Conductivity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Sulfonic acid functionalized Si-MCM-41 | 100% RH, 413 K | Up to 0.2 S/cm | High group density from co-condensation is crucial for proton transport, especially at low humidity. | researchgate.net |

| SPNSS nanocomposite membranes (<50 nm particles) | 80 °C, High RH | Higher than recast Nafion | Sulfonated silica particles provide extra proton transport pathways. | mdpi.com |

| Sulfonic acid functionalized mesoporous silica | 25 °C, 20% RH | 5.4 × 10⁻³ S cm⁻¹ | High densification of sulfonic acid groups enhances proton diffusivity even with minimal adsorbed water. | acs.org |

Adsorption and Separation Processes

The chemical modification of silica surfaces with this compound creates powerful adsorbents for various separation and purification applications. rsc.org The negatively charged sulfonate groups exhibit a strong affinity for positively charged species, making them highly effective in capturing pollutants like heavy metal ions. researchgate.net

Silica functionalized with sulfonic acid groups (SiO2-SO3H) has been shown to be an effective adsorbent for removing heavy metals such as Lead (Pb²⁺), Cadmium (Cd²⁺), and Copper (Cu²⁺) from aqueous solutions through electrostatic interactions. researchgate.net The strong adsorption capacity is attributed to the high density of sulfonic acid groups on the nonporous silica particles, which facilitates the mass transport of metal ions to the active sites. researchgate.net In one study, sulfonic acid-functionalized silica microspheres demonstrated very high adsorption capacities for these metals. researchgate.net

Furthermore, silica sulfuric acid (SSA) has been studied for the removal of a multi-element solution containing Nickel (Ni²⁺), Lead (Pb²⁺), Manganese (Mn²⁺), Copper (Cu²⁺), and Cadmium (Cd²⁺), with the highest adsorption capacity observed for Pb(II) and Cd(II). iwaponline.com The adsorbent was found to be reusable for up to five cycles. iwaponline.com

Beyond heavy metal removal, functionalized silica is a cornerstone of modern chromatography. silicycle.comacs.org By grafting molecules like this compound onto a silica support, the surface chemistry can be precisely tuned to create stationary phases for specific separation needs. acs.org The sulfonic acid groups impart strong cation-exchange properties to the silica, enabling the separation of cationic species in analytical and preparative chromatography.

Table 3: Adsorption Capacity of Sulfonic Acid Functionalized Silica for Heavy Metals

| Adsorbent | Target Metal Ion | Adsorption Capacity (mg/g) | Reference(s) |

|---|---|---|---|

| SiO2-SO3H (0.95 µm particles) | Pb²⁺ | 635 | researchgate.net |

| SiO2-SO3H (0.95 µm particles) | Cd²⁺ | 499 | researchgate.net |

| SiO2-SO3H (0.95 µm particles) | Cu²⁺ | 260 | researchgate.net |

| Silica-based composites | Pb²⁺ | 5-10 | mdpi.com |

Adsorbents for Cationic Species and Polar Molecules

The strong acidity of the sulfonic acid group (-SO₃H) makes this compound an excellent candidate for functionalizing adsorbent materials. When grafted onto the surface of high-surface-area substrates, such as mesoporous silica (e.g., SBA-15), it creates powerful Brønsted acid sites. justia.com These sites are highly effective at attracting and binding cationic species and polar molecules.

The functionalization process involves the covalent bonding of the trihydroxysilyl group to the hydroxyl groups present on the silica surface. This leaves the propylsulfonic acid chain extending from the surface, creating a high density of strongly acidic, negatively charged sites. These sites can readily adsorb heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺) from aqueous solutions through ion exchange mechanisms. Furthermore, the high polarity and hydrogen bonding capability of the sulfonic acid groups enable the adsorption of polar organic molecules and water, making these functionalized materials useful for purification and separation processes. Research has shown that propylsulfonic acid-functionalized mesoporous silica acts as a robust heterogeneous acid catalyst, a property directly related to its strong adsorptive capabilities. aps.org

Membranes for Selective Separation

In membrane technology, this compound is utilized as a precursor to fabricate advanced composite membranes, particularly for fuel cell applications. mdpi.comresearchgate.net Its incorporation into polymer matrices, such as sulfonated polyether ether ketone (SPEEK), leads to the creation of organic-inorganic composite proton exchange membranes (PEMs) with enhanced performance. researchgate.net

The primary role of the sulfonic acid groups is to facilitate proton transport across the membrane, a critical function in devices like direct methanol fuel cells (DMFCs). The trihydroxysilyl group enables the in-situ formation of a sulfonated silica network within the polymer matrix, which creates well-defined, hydrophilic channels for proton conduction.

A study on SPEEK/sulfonated silica composite membranes using this compound as the silica precursor demonstrated significant improvements in ionic conductivity. researchgate.net The research found that incorporating a small weight percentage of the TPS-derived silica enhanced proton conductivity, leading to better fuel cell performance compared to the original polymer membrane and even the commercial Nafion® 1135 membrane. researchgate.net This enhancement is attributed more to the increased proton transport than to a reduction in methanol crossover. researchgate.net

Below is a data table summarizing the findings from the study on composite membranes for direct methanol fuel cells.

| Membrane Composition | Ion Exchange Capacity (IEC) (mmol/g) | Ionic Conductivity (at 60°C in H₂O) (mS/cm) | Peak Power Density (at 60°C) (mW/cm²) |

| SPEEK (Base Polymer 1) | 1.06 ± 0.02 | ~30 | ~60 |

| SPEEK + 5 wt% TPS-Silica | Not Reported | ~40 | ~75 |

| SPEEK (Base Polymer 2) | 1.34 ± 0.05 | ~55 | ~80 |

| SPEEK + 5 wt% TPS-Silica | Not Reported | ~65 | ~96 |

| Nafion® 1135 | 0.91 (Typical) | ~60 | ~85 |

This table is generated based on data and trends reported in the study by Zhang et al. on sulfonated polyether ether ketone / 3-(trihydroxysilyl)-1-propanesulfonic acid composite membranes. researchgate.net

Corrosion Inhibition and Surface Protective Coatings

The dual chemical nature of this compound also lends itself to applications in surface protection and corrosion inhibition, primarily by modifying metal surfaces to improve coating adhesion and stability.

Adhesion Promotion and Interfacial Bonding in Composites

One of the most critical industrial applications of organosilanes like this compound is as a coupling agent in composite materials. gelest.com These agents create a durable, chemical bridge at the interface between an inorganic reinforcement (like glass or mineral fillers) and an organic polymer matrix. nih.gov

The mechanism involves two key reactions:

The trihydroxysilyl groups hydrolyze and then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent Si-O-Si bonds. nih.gov

The propanesulfonic acid functional group at the other end of the molecule extends into the polymer matrix. This highly polar and acidic group can form strong ionic or hydrogen bonds with polar polymers such as polyamides, polyesters, and polyurethanes.

This molecular-level linkage dramatically improves the interfacial adhesion, allowing for efficient stress transfer from the flexible polymer matrix to the high-strength inorganic filler. The result is a composite material with significantly enhanced mechanical properties, including tensile strength, impact resistance, and durability. gelest.comnih.gov Furthermore, by improving the bond at the interface, the silane (B1218182) coupling agent helps prevent the ingress of moisture, which can degrade both the filler and the polymer matrix, thereby enhancing the environmental resistance of the composite. mdpi.com

Mechanistic Studies of Functional Performance

Elucidation of Catalytic Reaction Pathways

The catalytic prowess of materials functionalized with 3-(trihydroxysilyl)propanesulfonic acid stems primarily from the Brønsted acidity of the sulfonic acid (-SO₃H) group. mdpi.comnih.gov This organosilane is instrumental in creating solid acid catalysts by grafting these acidic moieties onto various supports, such as mesoporous silica (B1680970) (e.g., SBA-15). nih.gov Unlike other precursors like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), TPS offers the advantage of providing the -SO₃H groups directly, circumventing the need for a subsequent oxidation step. mdpi.comresearchgate.net

The density and strength of the sulfonic acid sites are critical determinants of reaction kinetics in acid-catalyzed transformations. The Brønsted acid sites generated by TPS immobilization are key to its catalytic activity. mdpi.com In processes like the esterification of linoleic acid, silica nanoparticles functionalized with sulfonic acid groups have demonstrated high catalytic performance, achieving 100% conversion within two hours. rsc.org The kinetics of such reactions are directly influenced by the surface acidity. For instance, nanocatalysts with the highest acidity, achieved through specific synthesis methods like chlorosulfonation, exhibit superior rate constants and turnover frequencies (TOF). rsc.org

A study on the coupling of methanol (B129727) and isobutanol to form methyl isobutyl ether using a propanesulfonic acid-functionalized SBA-15 catalyst showed that the reaction proceeds via competitive adsorption of the alcohols onto the Brønsted acid sites. acs.org Kinetic analysis revealed that isobutanol adsorbs more strongly than methanol on these sites. acs.org Similarly, in the esterification of acetic acid, the catalytic activity of TPS-modified SBA-15 is directly linked to the number of accessible acidic sites. nih.gov Research optimizing the immobilization pressure of TPS on SBA-15 found that a pressure of 10 bar resulted in the highest number of acidic sites and, consequently, the most active catalyst for glycerol (B35011) dehydration. nih.gov

Table 1: Kinetic Data for Esterification of Linoleic Acid with Different Sulfonic Acid Functionalized Nanocatalysts

| Catalyst | Rate Constant (k, h⁻¹) | Turnover Frequency (TOF, h⁻¹) | Conversion (2h) |

|---|---|---|---|

| Catalyst 3 | 1.80 | 53 | 100% |

| Catalyst 4b | 2.55 | 114 | 100% |

| Catalyst 6 | 5.55 | 498 | 100% |

Data sourced from a study on sulfonic acid functionalized silica nanoparticles. rsc.org Catalysts 3, 4b, and 6 represent different preparation methods leading to varying acidity.

The performance of this compound can be significantly enhanced through synergistic interactions when it is part of a bifunctional or multifunctional catalyst. These catalysts, which possess both acidic and other types of active sites (e.g., redox centers), are crucial for cascade reactions. mdpi.comresearchgate.net

An important example is the interaction between TPS and vanadium species supported on mesoporous silica like SBA-15. mdpi.com Studies have shown that treating a vanadium-containing SBA-15 material with TPS can alter the state of the vanadium species. mdpi.comresearchgate.net Specifically, the treatment was found to cause the oxidation of V⁴⁺ to V⁵⁺ and a partial removal of vanadium, which decreased the number of penta-coordinated vanadium species. mdpi.comresearchgate.net These changes are critical and must be considered when designing bifunctional catalysts that combine vanadium active centers with the SO₃H acidic sites from TPS for specific applications, such as the one-pot transformation of glycerol to acrylic acid. mdpi.comresearchgate.net The presence of another metal, such as niobium, on the SBA-15 support has also been shown to positively impact the stability of organosilane-derived sulfonic species. mdpi.com

Investigation of Adsorption Mechanisms and Thermodynamics

Materials functionalized with this compound are effective adsorbents for various substances, including metal ions. tubitak.gov.tr The sulfonic acid groups provide strong adsorption sites, and the silica matrix offers a high surface area.

The adsorption process of ions onto sulfonic acid-functionalized materials is often analyzed using isotherm and kinetic models to understand the adsorbent-adsorbate interactions and the efficiency of the uptake.

Adsorption Isotherms: These models describe the equilibrium state of adsorption. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, and the Freundlich model, which applies to heterogeneous surfaces, are commonly used. For the adsorption of crystal violet dye onto anionic polymer brush-functionalized mesoporous silica nanoparticles, the process was best described by the Langmuir isotherm, indicating a monolayer adsorption capacity. researchgate.net Similarly, the adsorption of Ibuprofen on activated carbon was found to fit the Langmuir model well. deswater.com In the case of Ag(I) adsorption on a modified polymer, both Langmuir and Dubinin-Radushkevich (D-R) models were applicable. mdpi.com

Adsorption Kinetics: Kinetic studies reveal the rate and mechanism of the adsorption process. The pseudo-second-order model is frequently found to best describe the adsorption kinetics on sulfonic acid-functionalized materials, suggesting that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. deswater.commdpi.comscirp.org For example, the adsorption of Zn(II) ions by a bifunctional mesoporous silica with propylsulfonic acid groups was investigated by studying the effects of pH, initial concentration, and temperature on the adsorption kinetics. tubitak.gov.tr The adsorption of crystal violet and Ibuprofen also followed pseudo-second-order kinetics. researchgate.netdeswater.com

Thermodynamic Parameters: Thermodynamic studies determine the spontaneity and nature of the adsorption. Parameters like Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data at different temperatures. A negative ΔG° indicates a spontaneous process. scirp.org A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative value indicates an exothermic process. scirp.org For instance, the adsorption of Ibuprofen on activated carbon was found to be endothermic and spontaneous. deswater.com

Table 2: Adsorption Isotherm and Kinetic Model Parameters

| Adsorbate | Adsorbent | Best Fit Isotherm | Best Fit Kinetic Model | Max. Adsorption Capacity (q_max) |

|---|---|---|---|---|

| Crystal Violet | PKSPMA@MSNPs | Langmuir | Pseudo-second-order | 128.37 mg g⁻¹ researchgate.net |

| Ibuprofen | Lemna minor Activated Carbon | Langmuir | Pseudo-second-order | 181.2 mg/g (at 328 K) deswater.com |

Spectroscopic techniques are vital for identifying the active sites and understanding the interactions between the adsorbent and adsorbate at a molecular level.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is widely used to characterize the functional groups on the catalyst surface and to study the nature of acidic sites. Adsorption of a probe molecule, typically pyridine (B92270), allows for the distinction between Brønsted and Lewis acid sites. mdpi.com For vanadium-modified SBA-15 treated with TPS, FTIR with pyridine adsorption was used to quantify the number of Lewis and Brønsted acid sites. mdpi.comresearchgate.net The band at ~1550 cm⁻¹ is characteristic of pyridinium (B92312) ions formed on Brønsted acid sites (BAS), while the band at ~1450 cm⁻¹ corresponds to pyridine coordinated to Lewis acid sites (LAS). mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the adsorbent surface. mdpi.commdpi.com In studies of TPS-modified materials, XPS can confirm the presence of sulfur from the sulfonic acid groups and investigate the oxidation state of other elements, such as vanadium. mdpi.comresearchgate.net

Electron Spin Resonance (ESR): ESR spectroscopy is employed to investigate species with unpaired electrons, such as V⁴⁺ ions in catalysts. In the study of TPS-treated vanadium/SBA-15, ESR was used to monitor the state of vanadium ions, revealing changes in their coordination and oxidation state upon treatment. mdpi.comresearchgate.net

Proton Transport Mechanisms within Functionalized Materials

Materials functionalized with this compound are of great interest for applications requiring proton conduction, such as in proton exchange membranes (PEMs) for fuel cells. mdpi.comnist.govnih.gov The sulfonic acid groups act as proton donors, and when incorporated into a polymer or silica matrix, they can form pathways for proton transport.

The mechanism of proton transport is highly dependent on the hydration level of the material.